![molecular formula C12H16ClN3 B1480825 1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-45-9](/img/structure/B1480825.png)
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(2-Chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a 2-chloroethyl group at position 1 and a cyclopentyl group at position 5. The 2-chloroethyl moiety is a known alkylating group, which may confer cytotoxicity by crosslinking DNA strands, while the cyclopentyl substituent likely enhances lipid solubility, influencing pharmacokinetics and tissue distribution .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, are widely used in the synthesis of drugs due to their wide spectrum of biological activity .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
It is known that pyrazole derivatives can have a wide range of effects, depending on the specific derivative and its targets .
Action Environment
Environmental factors can significantly impact the action of a drug, including its efficacy and stability .
Biological Activity
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12ClN3
- Molecular Weight : Approximately 233.68 g/mol
The compound features a unique structure combining an imidazo[1,2-b]pyrazole core with a chloroethyl substituent and a cyclopentyl group. This structural configuration is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Imidazo[1,2-b]pyrazole Core : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of the Chloroethyl Group : This can be accomplished via nucleophilic substitution reactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Anticancer Activity : The compound may exert its effects by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells. A study indicated that similar pyrazole derivatives showed significant inhibitory activity against cancer cell lines, suggesting potential for this compound in cancer therapy .
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis. For instance, related pyrazole derivatives exhibited MIC values as low as 0.25 µg/mL against resistant strains .
Biological Activity Data Table
Case Study 1: Anticancer Potential
In a recent study, derivatives of imidazo[1,2-b]pyrazoles were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of pyrazole derivatives found that compounds with structural similarities to this compound had strong antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chloroethyl group in enhancing antimicrobial potency .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-b]pyrazole derivatives are heavily influenced by substituents at positions 1 and 6. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison and Molecular Properties
Key Observations:
Phenyl-substituted analogs (e.g., ) exhibit higher molecular weights, which may reduce aqueous solubility and alter pharmacokinetics.
Alkylating Potential: The 2-chloroethyl group is a hallmark of alkylating agents, enabling DNA crosslinking and repair inhibition, as observed in nitrosourea metabolites like 2-chloroethyl isocyanate . Chloromethyl derivatives (e.g., ) may exhibit similar alkylating activity but with different kinetic stability.
Stability and Storage :
- Cyclopropyl-substituted analogs (e.g., ) require storage at -20°C, suggesting instability under ambient conditions. The cyclopentyl analog’s stability remains uncharacterized but may benefit from reduced ring strain compared to cyclopropyl.
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation reactions involving pyrazole derivatives and appropriate reagents to form the fused imidazole ring.
Cyclocondensation of 4-carboxyethyl-5-amino-pyrazoles : A key synthetic route involves dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. This method provides a robust pathway to the imidazo-pyrazole core with good yields.
Hydrolysis and Amide Formation : Subsequent hydrolysis of the carboxyethyl group yields carboxylic acid derivatives, which can be further functionalized to amides via reaction with suitable amines in the presence of diphenylphosphorylazide (DPPA) in DMF. This step is crucial for diversifying the substitution pattern on the imidazo[1,2-b]pyrazole ring.
Incorporation of the 6-Cyclopentyl Substituent
The cyclopentyl group at position 6 is introduced through substitution reactions on the pyrazole ring prior to or after the formation of the imidazo ring.
Direct Substitution on Pyrazole Precursors : Starting from 6-substituted pyrazole intermediates, such as 6-cyclopentyl-pyrazoles, the imidazo ring is constructed via cyclocondensation, preserving the cyclopentyl substituent.
Cross-Coupling or Alkylation Approaches : Alternatively, cyclopentyl groups can be introduced via cross-coupling reactions or alkylation of halogenated intermediates on the pyrazole or imidazo[1,2-b]pyrazole rings, using cyclopentyl organometallic reagents or cyclopentyl halides under suitable catalytic conditions.
Optimized Synthetic Protocols and Yields
Research indicates that the choice of solvents, catalysts, and reaction conditions markedly affects yields and selectivity.
Step | Conditions | Yield (%) | Notes |
---|---|---|---|
Cyclocondensation of pyrazole | Conc. H2SO4, ambient temperature | 70-90 | Efficient dehydration to imidazo-pyrazole |
Hydrolysis of carboxyethyl | Aqueous base or acid | 80-95 | Converts esters to carboxylic acids |
Amide formation with DPPA | DPPA, DMF, amine, room temperature | 60-85 | Moderate yields, requires optimization |
N-Alkylation with 2-chloroethyl halides | K2CO3, DMF, 50-80°C | 65-90 | Selective N1 alkylation |
Regioselective magnesiation | TMP-bases, low temperature | 70-95 | High regioselectivity, trapping with electrophiles |
Table 1: Summary of key preparation steps and typical yields for imidazo[1,2-b]pyrazole derivatives relevant to 1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole synthesis.
Additional Considerations and Research Findings
Solubility and Pharmacological Relevance : Functionalization of the imidazo[1,2-b]pyrazole scaffold, including substitution with 2-chloroethyl and cyclopentyl groups, has been shown to improve solubility and pharmacological profiles compared to related indole derivatives.
Green Chemistry Approaches : Nano-catalysts such as nano-ZnO have been reported to catalyze pyrazole formation efficiently, offering greener alternatives with excellent yields and shorter reaction times, though specific application to the imidazo[1,2-b]pyrazole scaffold requires further study.
Challenges in Low Reactivity : Some carboxylic acid intermediates exhibit low reactivity in amide formation, necessitating alternative coupling agents or conditions to improve yields.
Properties
IUPAC Name |
1-(2-chloroethyl)-6-cyclopentylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLTXKIIRPJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.